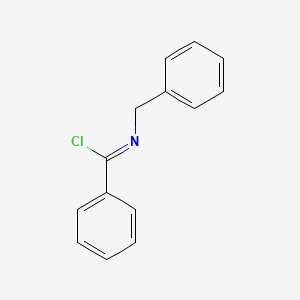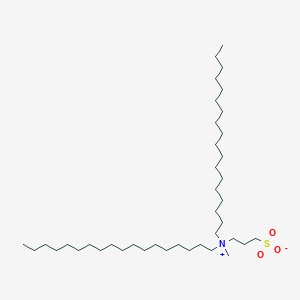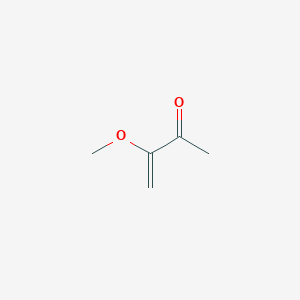
1,3,3-Trimethoxy-N,N-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-Trimethoxy-N,N-dimethylpropan-1-amine is an organic compound with a complex structure that includes three methoxy groups and a dimethylamino group attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,3-Trimethoxy-N,N-dimethylpropan-1-amine can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with sodium methoxide to introduce the methoxy groups, followed by the reaction with dimethylamine to form the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3-Trimethoxy-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting methoxy groups to halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,3-Trimethoxy-N,N-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,3-Trimethoxy-N,N-dimethylpropan-1-amine involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, and its methoxy groups can participate in hydrogen bonding and other interactions. The pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Diethylamino)propyl trimethoxysilane: Similar in structure but with a diethylamino group instead of a dimethylamino group.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Contains a carbodiimide group and is used in peptide synthesis.
3-Dimethylamino-1-propyl chloride: Similar backbone but with a chloride group instead of methoxy groups.
Uniqueness
1,3,3-Trimethoxy-N,N-dimethylpropan-1-amine is unique due to its combination of three methoxy groups and a dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
51513-20-3 |
|---|---|
Molekularformel |
C8H19NO3 |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
1,3,3-trimethoxy-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C8H19NO3/c1-9(2)7(10-3)6-8(11-4)12-5/h7-8H,6H2,1-5H3 |
InChI-Schlüssel |
ACKMLFWLHKIPGI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(CC(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-](/img/structure/B14648976.png)
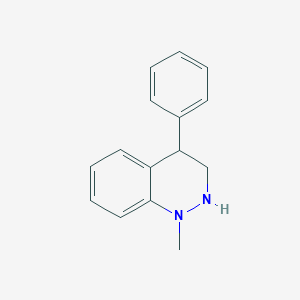
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
![1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]-](/img/structure/B14648993.png)
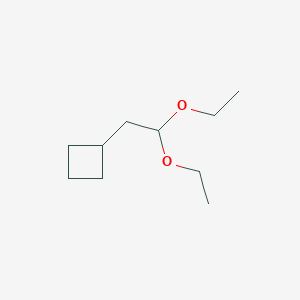
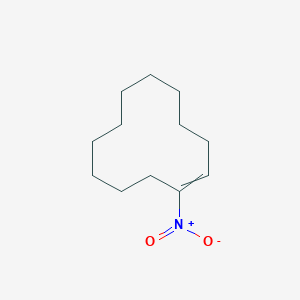
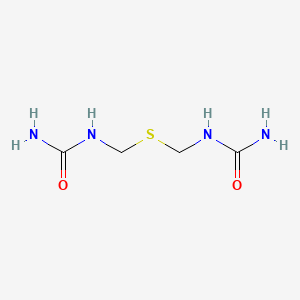

![2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]](/img/structure/B14649025.png)
![1-Chloro-3-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14649027.png)
